1-cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a derivative of ethanolamine, where the hydroxyl group is substituted with a cyclohexyl group and a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced reactors and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclohexylamine: A related compound with similar structural features but lacking the hydroxyl group.
N-Methylcyclohexylamine: Similar to 1-cyclohexyl-2-(methylamino)ethan-1-ol hydrochloride but with different functional groups.
Cyclohexanol: Shares the cyclohexyl group but differs in its functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for .
Properties
CAS No. |
2768327-56-4 |
---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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